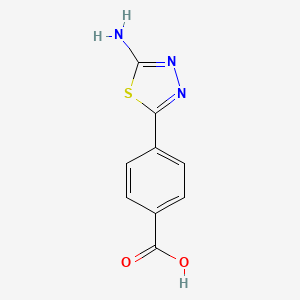

![molecular formula C19H19NO4 B2990189 1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797890-01-7](/img/structure/B2990189.png)

1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

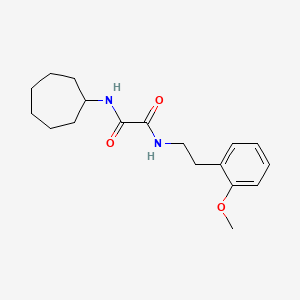

The compound is a spiro compound, which means it has two rings that share a single atom. The shared atom is the “spiroatom”, which in this case is a carbon atom. The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is substituted with two methyl groups and a carbonyl group, which suggests that the compound might have interesting reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the furan ring, possibly through a Paal-Knorr synthesis or similar method, followed by various substitution reactions to introduce the methyl and carbonyl groups . The spiroatom and the piperidine ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spiroatom and the various substituents. The furan ring is aromatic and therefore planar, but the rest of the molecule could potentially adopt a variety of conformations depending on the specific arrangement of the substituents .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the furan ring and the carbonyl group. The furan ring is aromatic and therefore relatively stable, but it can undergo electrophilic aromatic substitution reactions. The carbonyl group is polar and can act as an electrophile, making it reactive towards nucleophiles .Aplicaciones Científicas De Investigación

Sigma Ligands with Subnanomolar Affinity

Research has shown that spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives exhibit high affinity and selectivity for sigma 2 receptors. These compounds, including Lu 28-179, are significant for understanding the role of sigma receptors in the brain and developing selective ligands as potential therapeutic agents. The study explores the structural factors influencing sigma 1 and sigma 2 receptor affinity and selectivity, highlighting the importance of N-substituents for achieving high affinity and selectivity for sigma 2 receptors. Substituents in the benzene ring primarily affect the affinity for sigma 1 receptors, suggesting a detailed structure-activity relationship (SAR) that aids in designing sigma receptor ligands (Moltzen, Perregaard, & Meier, 1995).

Novel Sigma Receptor Ligands

Further studies introduce compounds with a carbon residue in position 3 of the spirocycle, demonstrating their binding properties for sigma(1) and sigma(2) receptors. This research provides insights into the synthesis and evaluation of these spiro compounds, offering a deeper understanding of their sigma receptor binding properties. The presence of a cyano group in position 3 showcases high sigma(1) receptor affinity and selectivity, contributing to the development of potent sigma(1) receptor ligands with significant selectivity ratios (Maier & Wünsch, 2002).

Synthesis and Potential CNS Agents

Spiro compounds have also been synthesized and evaluated for their potential as central nervous system agents, with particular attention to their antitetrabenazine activity. These studies underline the significance of the spiro[isobenzofuran-1(3H),4'-piperidines] framework in developing compounds with potential antidepressant activities. The structural variations and their impact on biological activity offer a pathway to discovering new therapeutic options for CNS disorders (Martin et al., 1981).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1'-(2,5-dimethylfuran-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12-11-15(13(2)23-12)17(21)20-9-7-19(8-10-20)16-6-4-3-5-14(16)18(22)24-19/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJHBTZZXZHNAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2990109.png)

![[5-(2-fluorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2990113.png)

![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6S,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2990116.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2990118.png)

![3-ethyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2990127.png)